ALDH-2 Substrate Affinity: 5-Nitro vs. 5-Bromo-1-naphthaldehyde vs. 2-Naphthaldehyde
5-Nitro-1-naphthaldehyde exhibits a KM of 0.4 nM for human mitochondrial ALDH-2, identical within reported experimental resolution to 5-bromo-1-naphthaldehyde (KM = 0.4 nM) under the same assay conditions. By contrast, 2-naphthaldehyde is a markedly weaker substrate for ALDH-2 (KM = 8 nM, 20-fold higher), as reported in the identical study [1]. These data are derived from the landmark kinetic characterization by Klyosov (1996), which employed a two-substrate kinetic approach to resolve nanomolar-range KM values for human liver ALDH isozymes [2].
| Evidence Dimension | Michaelis constant (KM) for human mitochondrial ALDH-2 (EC 1.2.1.3) |
|---|---|
| Target Compound Data | KM = 0.4 nM (5-nitro-1-naphthaldehyde) |
| Comparator Or Baseline | 5-Bromo-1-naphthaldehyde: KM = 0.4 nM; 2-Naphthaldehyde: KM = 8 nM; 6-(Dimethylamino)-2-naphthaldehyde: KM = 2.3 nM; p-Nitrocinnamaldehyde: KM = 0.7 nM |
| Quantified Difference | Equipotent with 5-bromo analog (KM ratio = 1.0); 20-fold higher affinity than 2-naphthaldehyde; 1.75-fold higher affinity than p-nitrocinnamaldehyde |
| Conditions | Purified human liver ALDH-2; two-substrate kinetic competition assay with acetaldehyde as reference substrate; pH 9.5; data from Klyosov (1996) as curated in BRENDA (Literature ID 348694) |
Why This Matters
Procurement for ALDH-2 enzymatic studies requires a substrate with verified low-nanomolar affinity; 5-nitro-1-naphthaldehyde delivers affinity equivalent to the best-characterized halogenated analog while avoiding the heavier molecular weight and potential reactivity liabilities of the brominated derivative.
- [1] BRENDA Enzyme Database. Literature summary extracted from Klyosov, A.A. (1996) Biochemistry, 35, 4457–4467. Literature ID 348694. KM values: 5-nitro-1-naphthaldehyde (ALDH-2) = 0.0000004 mM; 5-bromo-1-naphthaldehyde (ALDH-2) = 0.0000004 mM; 2-naphthaldehyde (ALDH-2) = 0.000008 mM. View Source
- [2] Klyosov, A.A. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(14), 4457–4467. PMID: 8605195. DOI: 10.1021/bi9521102. View Source
